![molecular formula C21H30N2O4 B248431 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)
3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It was developed as a potential treatment for various neurological and psychiatric disorders, including addiction, anxiety, and epilepsy. CPP-115 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.
作用机制
3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 acts as a GABA aminotransferase inhibitor, which increases the availability of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 can reduce excitatory neurotransmission and promote a state of calmness and relaxation.
Biochemical and Physiological Effects
3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and a decrease in drug-seeking behavior. It has also been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has been shown to improve cognitive function and memory in preclinical studies.
实验室实验的优点和局限性
3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced on a large scale. It has also been extensively studied in preclinical models, which can provide a solid foundation for further research. However, one limitation of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 is that its effects may vary depending on the specific animal model or experimental conditions used.
未来方向
There are several areas of research that could be explored further with 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115. One potential avenue is the development of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 as a treatment for substance abuse disorders. It has shown promising results in preclinical models of addiction and could be further studied as a potential therapy for drug addiction. Additionally, the effects of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 on cognitive function and memory could be explored further, as it may have potential as a treatment for cognitive disorders such as Alzheimer's disease. Finally, the mechanism of action of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 could be further investigated to better understand its effects on neuronal activity and neurotransmitter systems.
合成方法
3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 can be synthesized by reacting cyclopentylmagnesium bromide with 4-(3,4-dimethoxybenzoyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with propionyl chloride to yield 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115. The synthesis process is relatively simple and can be conducted on a large scale.
科学研究应用
3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has been studied extensively in preclinical models of addiction, anxiety, and epilepsy. It has been shown to increase GABA levels in the brain, which can lead to a reduction in excitatory neurotransmission and a decrease in seizure activity. 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
属性
产品名称 |
3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one |
---|---|
分子式 |
C21H30N2O4 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
3-cyclopentyl-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H30N2O4/c1-26-18-9-8-17(15-19(18)27-2)21(25)23-13-11-22(12-14-23)20(24)10-7-16-5-3-4-6-16/h8-9,15-16H,3-7,10-14H2,1-2H3 |
InChI 键 |
TZZFHXBYAWECQH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。